molecular formula C10H12BrClO2 B8295298 2-(Bromomethyl)-1-chloro-4-(2-methoxyethoxy)benzene

2-(Bromomethyl)-1-chloro-4-(2-methoxyethoxy)benzene

Cat. No. B8295298
M. Wt: 279.56 g/mol
InChI Key: LSWZWCPDVCFYQW-UHFFFAOYSA-N
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Patent
US08889714B2

Procedure details

A mixture of 1-chloro-4-(2-methoxyethoxy)-2-methylbenzene (1 eq.) from the previous step, NBS (1.1 eq.) and benzoyl peroxide (0.05 eq.) in CCl4 (0.2 M) was refluxed for 2 h. The volatiles were then removed in vacuo and the resulting residue was suspended in hexanes. The insolubles were removed via filtration and washed further with hexanes. The filtrate was concentrated in vacuo to afford the title compound as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH2:10][O:11][CH3:12])=[CH:4][C:3]=1[CH3:13].C1C(=O)N([Br:21])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:21][CH2:13][C:3]1[CH:4]=[C:5]([O:8][CH2:9][CH2:10][O:11][CH3:12])[CH:6]=[CH:7][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OCCOC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The volatiles were then removed in vacuo
CUSTOM
Type
CUSTOM
Details
The insolubles were removed via filtration
WASH
Type
WASH
Details
washed further with hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=CC(=C1)OCCOC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.